N-(4-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N-(4-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a dihydropyridazine derivative characterized by a central pyridazine ring substituted with a 4-chlorophenyl group at position 1 and a 4-bromophenyl carboxamide moiety at position 2. Its structure combines halogenated aromatic groups (Br and Cl), which enhance lipophilicity and influence binding interactions with biological targets.
Properties
Molecular Formula |
C17H11BrClN3O2 |
|---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-(4-chlorophenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C17H11BrClN3O2/c18-11-1-5-13(6-2-11)20-17(24)16-15(23)9-10-22(21-16)14-7-3-12(19)4-8-14/h1-10H,(H,20,24) |
InChI Key |
QQCMWXMRFKJXKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzoyl chloride with 4-chlorophenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazine derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of 385.64 g/mol. The structure features a pyridazine ring with substituents that enhance its biological activity. The presence of bromine and chlorine atoms contributes to its unique chemical reactivity and potential interactions with biological targets.
Anticancer Properties
Research has demonstrated that N-(4-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exhibits notable anticancer properties. Studies indicate that this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study conducted by Walid Fayad et al. highlighted its efficacy against multicellular spheroids derived from different cancer types, showcasing its potential as an anticancer agent .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant activity against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentrations (MIC) for various strains have been reported, indicating that this compound can effectively inhibit microbial growth . Additionally, the compound has demonstrated the ability to disrupt biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other dihydropyridazine derivatives allow for comparative analysis of physicochemical properties, synthetic yields, and biological activities. Below is a detailed comparison:
Table 1: Key Properties of N-(4-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide and Analogs
Key Findings:
Halogen Effects :
- The target compound’s 4-Br and 4-Cl substituents confer higher lipophilicity compared to analogs with methoxy or methyl groups . Bromine’s larger atomic radius may enhance halogen bonding in enzyme active sites, as seen in carbonic anhydrase inhibitors .
- Fluorine-containing analogs (e.g., compound in ) exhibit improved metabolic stability due to reduced cytochrome P450-mediated oxidation.
Synthetic Yields :
- Compound 32 achieves a higher yield (48.3%) than other analogs in its series, possibly due to the bromophenyl group’s electronic effects facilitating coupling reactions.
Structural Misassignments: Compound 10d highlights the importance of rigorous spectroscopic validation.
Biological Implications: Quinoline-substituted analogs (e.g., Compound 32) demonstrate enhanced receptor selectivity, likely due to extended π-π interactions with hydrophobic binding pockets . Sulfonamide derivatives (e.g., Compound 10d) show promise as isoform-selective carbonic anhydrase inhibitors, leveraging both halogen and sulfonamide motifs for targeted binding .
Biological Activity
N-(4-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a dihydropyridazine core, which is known for its diverse pharmacological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives were tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting effective antibacterial activity.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound D1 | E. coli | 15 |
| Compound D2 | S. aureus | 18 |
| Compound D3 | P. aeruginosa | 20 |
These findings highlight the potential of this compound in combating drug-resistant bacterial infections .
Anticancer Activity
The anticancer properties of this compound were evaluated using the MCF7 breast cancer cell line. The Sulforhodamine B (SRB) assay revealed that this compound exhibits cytotoxic effects, with an IC50 value indicating its effectiveness in inhibiting cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 25 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. These studies utilized software such as Schrodinger v11.5 to simulate the binding affinity with specific receptors involved in cancer progression and bacterial resistance mechanisms.
Binding Affinities
The following table summarizes the binding affinities observed during docking simulations:
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Estrogen Receptor | -9.5 |
| Bacterial Peptide Deformylase | -8.7 |
These results indicate a strong interaction with both cancer-related and antimicrobial targets, suggesting a dual-action potential for this compound .
Case Studies
Several case studies have documented the therapeutic applications of compounds structurally related to this compound:
- Case Study on Antimicrobial Efficacy : A study conducted on a series of synthesized derivatives demonstrated significant antimicrobial activity against multi-drug resistant strains of bacteria, reinforcing the potential clinical utility of this compound in treating infections caused by resistant pathogens .
- Case Study on Cancer Treatment : Another investigation focused on the anticancer effects against various cell lines showed that compounds similar to this compound could effectively induce apoptosis in cancer cells through specific signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
